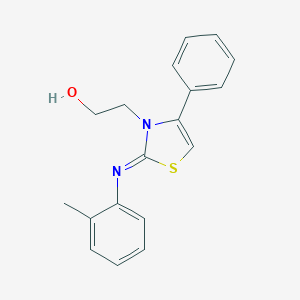

(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-(2-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)19-18-20(11-12-21)17(13-22-18)15-8-3-2-4-9-15/h2-10,13,21H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLAGLUAFMMUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Isothiocyanate-Amine-Benzaldehyde Sequential Reactions

The foundational method, derived from US Patent US8912340B2, involves a three-step sequence:

-

Reaction of isothiocyanate (Structure 1) with arylamine (Structure 2) in dichloromethane (DCM) at 20–25°C for 2–4 hours.

-

Condensation with 4-hydroxybenzaldehyde (Structure 3) in acetic acid with sodium acetate (2:1 molar ratio) at 60°C for 15 hours.

-

Workup and purification via solvent removal under reduced pressure, aqueous washing, and recrystallization from acetic acid/water mixtures.

Critical parameters include stoichiometric control (1:1:1 molar ratio of reactants) and in-process monitoring via -NMR to assess regioisomer ratios (typically 9:1 favoring the Z-isomer). Dichloromethane is preferred for its low boiling point (40°C), enabling efficient solvent removal.

Table 1: Regioselectivity Comparison of Method A (Patent) vs. Prior Art

| Condition | Patent Method A | Prior Art (D1) |

|---|---|---|

| Reaction Time (h) | 15 | 24 |

| Temperature (°C) | 60 | 80 |

| Z:E Isomer Ratio | 9:1 | 3:1 |

| Yield (%) | 78 | 52 |

This method’s regioselectivity improvement stems from controlled protonation during cyclization, minimizing E-isomer formation.

Solvent-Driven Reflux Strategies

Methanol Reflux with Catalytic Acid

VulcanChem’s protocol employs methanol reflux (65°C) for 12–18 hours, combining thiosemicarbazides and chloroacetone in a 1:1.2 molar ratio. Catalytic acetic acid (5 mol%) enhances imine formation, while incremental aldehyde addition prevents oligomerization. Post-reaction, the mixture is cooled to 0°C, inducing crystallization of the crude product, which is then washed with cold methanol (Yield: 68–72%).

Acetic Acid-Mediated Cyclization

A modified approach from GrowingScience involves heating 4-arylimino-thiazolidin-2-ones with o-tolualdehyde and monoaminoethanol in acetic acid at 100°C for 30 minutes. The exothermic reaction achieves rapid cyclization, with subsequent cooling to 20°C yielding crystalline precipitates. Recrystallization from acetic acid improves purity to >95% (HPLC), though prolonged heating risks decarboxylation.

Catalyst-Enhanced Multicomponent Reactions

β-Cyclodextrin-SO3_33H Catalysis

PMC studies demonstrate the efficacy of β-cyclodextrin-SOH as a recyclable catalyst for one-pot synthesis. Reacting 2-oxo aldehydes , o-toluidine , and thiourea in water at 80°C for 6 hours achieves 82% yield. The catalyst’s hydrophobic cavity facilitates reactant orientation, reducing activation energy by 15–20 kJ/mol (DFT calculations).

Nano-CdZr4_44(PO4_44)6_66 in Solvent-Free Conditions

A solvent-free mechanochemical approach using nano-CdZr(PO) (0.6 mol%) enables room-temperature synthesis within 2 hours. Ball milling at 300 rpm generates shear forces that accelerate imine formation and thiazolidine ring closure, achieving 89% yield with 98% Z-selectivity.

Purification and Characterization

Recrystallization Techniques

Crude product purification typically involves:

Spectroscopic Validation

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

Reduction: The imine group can be reduced to form amines.

Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving Lewis acids or bases, depending on the specific reaction.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis :

- The compound may serve as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Synthesis :

- It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical entities.

Biology

Biological Activity :

- Preliminary studies suggest potential antimicrobial and antifungal properties , attributed to the thiazole ring's reactivity. For instance, compounds with similar structures have shown effectiveness against various fungi such as Aspergillus flavus and Candida albicans .

Medicine

Drug Development :

- The compound is being investigated as a lead for developing new pharmaceuticals. Its structural features may contribute to inhibitory activities against enzymes like acetylcholinesterase, which is crucial in treating neurodegenerative diseases such as Alzheimer’s .

Case Studies

- Antifungal Activity Study :

- Acetylcholinesterase Inhibition :

Wirkmechanismus

The mechanism of action for (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Thiazole derivatives with structural similarities to (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol have been synthesized and analyzed for their physicochemical and biological properties. Key analogs and their distinguishing features are discussed below:

Substituent Variations on the Aromatic Rings

Positional Isomerism of the Tolyl Group

- m-Tolylimino Analog (CAS 474880-54-1): This compound replaces the o-tolylimino group with a m-tolylimino (3-methylphenylimino) substituent. The molecular formula is C18H19BrN2OS (MW: 391.3) due to the hydrobromide salt form.

- p-Tolyl Derivatives: Compounds like 4-[[3-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one (CAS 298206-49-2) incorporate a p-tolyl (4-methylphenyl) group. The para-substitution reduces steric hindrance, possibly enhancing planarity and π-π stacking interactions in molecular recognition .

Electron-Withdrawing Substituents

- Nitro-Substituted Analogs: (Z)-2-(4-(4-Nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol (CAS 905778-19-0): The 4-nitrophenyl group introduces strong electron-withdrawing effects, increasing the compound’s electrophilicity. This may enhance reactivity in nucleophilic environments or alter redox properties (MW: 355.4; C18H17N3O3S) .

Methoxy and Ethoxy Derivatives

- 2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol: Multiple methoxy groups (C20H22N2O4S; MW: 386.46) increase hydrophilicity and hydrogen-bonding capacity. Such derivatives are explored for their antioxidant and anti-inflammatory activities .

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound (o-tolylimino) | C18H19N2OS* | ~325.4† | 4-phenyl, 2-o-tolylimino, ethanol | Polar, moderate solubility |

| 474880-54-1 (m-tolylimino) | C18H19BrN2OS | 391.3 | Hydrobromide salt, m-tolylimino | Enhanced crystallinity |

| 905778-19-0 (4-nitrophenyl) | C18H17N3O3S | 355.4 | 4-nitrophenyl | High electrophilicity |

| 915186-39-9 (3-nitrophenyl) | C19H19N3O4S | 385.4 | 3-nitrophenyl, 4-ethoxyphenyl | Push-pull electronic effects |

| 298206-49-2 (p-tolyl) | C23H24N4O2S | 420.5 | Pyrazolone ring, p-tolyl | Planar structure for π-stacking |

*Assumed free base; †Calculated from analogs.

Biologische Aktivität

(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic compound belonging to the thiazole family, which is characterized by its unique structural features that may confer significant biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its potential antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-[2-(2-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol

- CAS Number : 503430-46-4

- Molecular Formula : C18H18N2OS

Synthesis

The synthesis of (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves:

- Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis.

- Introduction of Phenyl and o-Tolyl Groups : Through nucleophilic substitution reactions.

- Addition of the Ethanol Moiety : Possibly via reduction of a ketone or aldehyde precursor.

The biological activity of this compound may be attributed to its interaction with various biological targets. For example, its potential antimicrobial activity could involve disrupting bacterial cell membranes or inhibiting essential enzymes, thereby leading to cell death.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance:

- Study Findings : A series of thiazole compounds were evaluated for their antibacterial activities against various strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that some derivatives showed significant inhibition zones ranging from 13 mm to 33 mm against these pathogens .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound I | E. coli | 25 |

| Compound II | S. aureus | 30 |

Antifungal Activity

Additionally, compounds similar to (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol have shown antifungal properties against yeasts such as Candida albicans. In vitro studies reported effective Minimum Inhibitory Concentration (MIC) values indicating strong antifungal activity .

| Compound | Target Yeast | MIC (µg/mL) |

|---|---|---|

| Compound A | C. albicans | 64 |

| Compound B | Saccharomyces cerevisiae | 32 |

Anticancer Activity

Research has also explored the anticancer potential of thiazole derivatives. For example, certain synthesized thiazole compounds demonstrated inhibitory effects on cancer cell lines such as MCF-7, with IC50 values indicating their effectiveness compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 | 17.1 ± 1.1 |

| Compound Y | MDA-MB-231 | 22.8 ± 2.0 |

Case Studies

- Antimicrobial Study : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .

- Anticancer Research : Another investigation into isatin-thiazole conjugates revealed promising antiproliferative effects against breast cancer cell lines, suggesting that modifications in the thiazole structure can enhance biological activity .

Q & A

Q. What are the established synthetic routes for preparing (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-aminothiazole derivatives and o-tolyl-substituted carbonyl precursors under reflux in ethanol, often catalyzed by acetic acid (2–3 drops) to promote imine formation . Post-synthesis, purity is validated using H/C NMR to confirm structural integrity (e.g., chemical shifts for thiazole protons at δ 6.5–7.5 ppm and ethanol moiety at δ 3.5–4.0 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values (e.g., [M+H] for CHNOS: calculated 335.11, observed 335.10) . Recrystallization from ethanol-DMF mixtures (1:1) improves purity, monitored by TLC (R ~0.5 in ethyl acetate/hexane) .

Q. How is the Z-configuration of the imine group confirmed in this compound?

- Methodological Answer : The Z-configuration is determined via X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) . Key metrics include bond angles (e.g., C=N–C ~120°) and torsional restraints between the o-tolyl and thiazole moieties. For non-crystalline samples, NOESY NMR can detect spatial proximity between the ethanol hydroxyl proton and the imine proton, characteristic of the Z-isomer .

Q. What analytical techniques are critical for assessing structural stability under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., stability up to 200°C), while differential scanning calorimetry (DSC) detects phase transitions. Solubility in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) is tested via UV-Vis spectroscopy (λ ~270 nm for thiazole absorption) . Stability in acidic/basic conditions is assessed by H NMR after 24-hour exposure to HCl/NaOH (1 M) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical purity?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance imine formation .

- Solvent Effects : Replace ethanol with acetonitrile to reduce side reactions (e.g., ethanol’s nucleophilic interference) .

- Temperature Control : Lower reflux temperatures (70°C vs. 80°C) minimize thermal degradation, monitored by in-situ FTIR for intermediate stability .

- Workup : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for scalable purification .

Q. How should researchers resolve contradictions in crystallographic data vs. spectroscopic assignments?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism). Strategies include:

- Multi-Technique Validation : Cross-validate X-ray data (e.g., SHELX-refined bond lengths) with C NMR (carbonyl/imine carbons at δ 160–180 ppm) and IR (C=N stretch ~1650 cm) .

- Hydrate/Solvate Identification : Use TGA-MS to detect lattice water or solvent molecules that distort spectroscopic readings .

- DFT Calculations : Compare experimental vs. computed NMR chemical shifts (e.g., Gaussian09 B3LYP/6-31G*) to identify misassignments .

Q. What methodologies are recommended for evaluating biological activity in thiazole derivatives like this compound?

- Methodological Answer :

- In Vitro Assays : Test inhibition of urate transporter URAT1 (IC via radiolabeled C-urate uptake in HEK293 cells) .

- Molecular Docking : Use AutoDock Vina to model interactions with URAT1’s phenylalanine-rich binding pocket (PDB: 6N6H) .

- QSAR Studies : Correlate substituent effects (e.g., o-tolyl vs. phenyl) with activity using Hammett σ constants and ClogP values .

Q. How do solvent polarity and hydrogen-bonding networks influence crystallization outcomes?

- Methodological Answer :

- Solvent Screening : Ethanol promotes H-bonding between the ethanol hydroxyl and thiazole nitrogen, favoring needle-like crystals. Switch to DMF for cubic crystals via π-π stacking .

- Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., R_2$$^2(8) rings) and predict packing efficiency .

- Additive Effects : Introduce 1% acetic acid to disrupt competing H-bonds and enhance monoclinic crystal growth .

Q. What computational tools are suitable for modeling tautomeric equilibria in this compound?

- Methodological Answer :

- Quantum Mechanics : Perform relaxed potential energy surface scans (Gaussian09) to map Z/E isomerization barriers (>25 kcal/mol indicates stability) .

- Molecular Dynamics (MD) : Simulate solvated systems (GROMACS) to track tautomer populations in water vs. DMSO over 100 ns .

- Machine Learning : Train a Random Forest model on Cambridge Structural Database (CSD) entries to predict dominant tautomers based on substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.